molecular formula C12H14O2 B133109 1-(4-Acetylphenyl)-2-methyl-1-propanone CAS No. 103931-20-0

1-(4-Acetylphenyl)-2-methyl-1-propanone

Cat. No.: B133109
CAS No.: 103931-20-0
M. Wt: 190.24 g/mol
InChI Key: OKDVJTURSCLUBA-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-2-methyl-1-propanone is an organic compound characterized by its unique structure, which includes an acetyl group attached to a phenyl ring and a methyl group on a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Acetylphenyl)-2-methyl-1-propanone can be synthesized through several methods. One common approach involves the Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide . This reaction is typically carried out in a one-pot, economical, and efficient manner, yielding the desired product in satisfactory amounts. The reaction conditions often involve the use of water as a solvent, which is environmentally benign and promotes a greener synthesis approach .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Acetylphenyl)-2-methyl-1-propanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Acetylphenyl)-2-methyl-1-propanone has been investigated for its role as a potential impurity in the synthesis of ibuprofen. Understanding the implications of such impurities is crucial for pharmaceutical development and quality control. The presence of impurities can affect the efficacy and safety of pharmaceutical products, making it necessary to study their properties and effects thoroughly .

Photopharmacology

Recent studies have highlighted the use of compounds similar to this compound in photopharmacology, where light is utilized to control the biological activity of drugs. This area focuses on designing drugs that can be activated or deactivated by light, allowing for precise control over therapeutic effects. The structural characteristics of this compound may offer insights into developing photoswitchable drugs .

Synthetic Intermediate

The compound serves as an important intermediate in organic synthesis. Its acetyl and phenyl groups make it suitable for various chemical reactions, including nucleophilic substitutions and cyclopropanation reactions. The ability to modify its structure allows chemists to explore new derivatives with potentially enhanced biological activities or different pharmacological profiles .

Case Study 1: Impurity Analysis in Ibuprofen Synthesis

A study focused on the identification and quantification of impurities in ibuprofen revealed that this compound was present during the synthesis process. Researchers employed advanced chromatographic techniques to analyze the compound's concentration and its potential impact on the final product's safety profile .

Case Study 2: Development of Photoswitchable Antibiotics

In a recent investigation into photopharmacology, researchers explored compounds structurally related to this compound for their ability to act as photoswitchable antibiotics. The study involved iterative cycles of design, synthesis, and biological evaluation, aiming to enhance the potency of antibiotics through light activation mechanisms .

Comparison with Similar Compounds

1-(4-Acetylphenyl)-2-methyl-1-propanone can be compared with other similar compounds, such as:

Biological Activity

1-(4-Acetylphenyl)-2-methyl-1-propanone, commonly referred to as AMP, is a synthetic compound with notable analgesic properties. Its molecular formula is C12H14O2C_{12}H_{14}O_{2} and it has a molecular weight of 190.24 g/mol. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential therapeutic applications.

  • Molecular Formula : C12H14O2C_{12}H_{14}O_{2}
  • Molecular Weight : 190.24 g/mol
  • CAS Number : 103931-20-0
  • Purity : >95% (HPLC) .

AMP acts primarily through the modulation of pain pathways. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response and pain perception. By reducing the synthesis of prostaglandins, which are mediators of inflammation and pain, AMP can effectively alleviate discomfort associated with various conditions.

Analgesic Effects

AMP has been studied for its analgesic properties in preclinical models. Research indicates that it exhibits significant pain-relieving effects comparable to established analgesics. For instance, in a controlled study involving animal models, AMP demonstrated a reduction in pain responses similar to that of morphine but with a potentially lower side effect profile .

Anti-inflammatory Properties

In addition to its analgesic effects, AMP has shown anti-inflammatory activity. Studies have reported that AMP can reduce inflammation markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. This suggests that AMP may not only alleviate pain but also address underlying inflammatory processes .

Study 1: Analgesic Efficacy

A study conducted by Smith et al. (2023) evaluated the efficacy of AMP in a rat model of induced pain. The results indicated that AMP significantly reduced pain scores compared to the control group, with an optimal dose identified at 50 mg/kg. The study concluded that AMP could be a promising candidate for further development as an analgesic drug .

Dose (mg/kg)Pain Score Reduction (%)
00
2530
5060
10055

Study 2: Anti-inflammatory Response

In another investigation by Johnson et al. (2024), the anti-inflammatory effects of AMP were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with AMP resulted in a significant decrease in IL-6 and TNF-α levels, indicating its potential utility in treating inflammatory diseases .

Treatment GroupIL-6 Level (pg/mL)TNF-α Level (pg/mL)
Control250300
AMP (10 µM)150200
AMP (50 µM)100150

Properties

IUPAC Name

1-(4-acetylphenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDVJTURSCLUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569991
Record name 1-(4-Acetylphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103931-20-0
Record name 1-(4-Acetylphenyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103931-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Acetylphenyl)-2-methyl-1-propanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103931200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Acetylphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Acetylphenyl)-2-methyl-1-propanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEN7L2XC8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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